5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a diazino pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazino Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazino pyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the diazino pyrimidine core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced diazino pyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group and the diazino pyrimidine core are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Uniqueness
The presence of the fluorophenyl group in 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen substituents.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-11(2)9-14-21-16-15(18(25)24(4)19(26)23(16)3)17(22-14)27-10-12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJPZHOJLDINAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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